molecular formula C9H7BrFNO B14673517 2-Bromo-N-(4-fluorophenyl)prop-2-enamide CAS No. 35601-00-4

2-Bromo-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B14673517
CAS No.: 35601-00-4
M. Wt: 244.06 g/mol
InChI Key: PLSKCNVQVCIDOY-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-fluorophenyl)prop-2-enamide is an organic compound with the molecular formula C10H8BrFNO It is a derivative of prop-2-enamide, where the amide nitrogen is substituted with a 4-fluorophenyl group and the alpha carbon is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-fluorophenyl)prop-2-enamide typically involves the reaction of 4-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The resulting N-(4-fluorophenyl)prop-2-enamide is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include oxides and other oxidized derivatives.

    Reduction: Products include amines and other reduced compounds.

Scientific Research Applications

2-Bromo-N-(4-fluorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-fluorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the fluorophenyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-(4-fluorophenyl)-2-bromo-: Similar structure but different substitution pattern.

    2-Fluorobenzoic acid, 2-bromo-4-fluorophenyl ester: Contains similar functional groups but different core structure.

    2-(2-bromo-4-fluorophenyl)propan-2-amine hydrochloride: Similar substituents but different core amine structure.

Uniqueness

2-Bromo-N-(4-fluorophenyl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for diverse applications in research and industry.

Properties

CAS No.

35601-00-4

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

2-bromo-N-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C9H7BrFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-5H,1H2,(H,12,13)

InChI Key

PLSKCNVQVCIDOY-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)NC1=CC=C(C=C1)F)Br

Origin of Product

United States

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